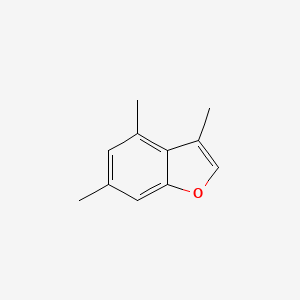

3,4,6-Trimethylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25826-59-9 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3,4,6-trimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-7-4-8(2)11-9(3)6-12-10(11)5-7/h4-6H,1-3H3 |

InChI Key |

PWTRQDXISHYXEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=COC2=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Trimethylbenzofuran and Analogous Benzofuran Derivatives

Strategies for Benzofuran (B130515) Ring System Construction

The formation of the benzofuran nucleus can be achieved through various synthetic routes, which are broadly categorized into cyclization reactions that build the heterocyclic ring and cross-coupling reactions that functionalize a pre-existing benzofuran core.

Cyclization Reactions

Cyclization reactions are a direct approach to the benzofuran skeleton, typically involving the formation of the crucial oxygen-carbon bond to close the furan (B31954) ring.

Palladium catalysis offers powerful methods for constructing complex molecules from simple precursors. A notable strategy for benzofuran synthesis is the palladium-catalyzed three-component cascade reaction. This approach brings together multiple reactants in a single operation to rapidly build the benzofuran skeleton. For instance, a novel cyclization carbonylation reaction of iodoarene-tethered propargyl ethers with an amine and carbon monoxide (CO) has been reported. acs.orgnih.gov This cascade process proceeds through a sequence of oxidative addition, unsaturated bond migration, carbonyl insertion, and a final nucleophilic attack to deliver the benzofuran structure. acs.orgnih.gov This methodology is effective for both aromatic and aliphatic amines under one atmosphere of CO. acs.org

Another palladium-catalyzed approach involves the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters. nih.gov This method utilizes a C-H functionalization strategy to form the benzofuran framework, where preliminary kinetic studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Reactants | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| Iodoarene-tethered propargyl ethers, Amine, CO | Palladium catalyst | Cascade cyclization carbonylation | Benzofuran derivatives |

A direct and regioselective synthesis of benzofurans can be accomplished through the reaction of phenols with α-haloketones. nih.govmdpi.com This method is often promoted by a Lewis acid, such as titanium tetrachloride, which facilitates a one-step process combining a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration. nih.govmdpi.comsemanticscholar.org This protocol is advantageous due to its high regioselectivity, broad substrate scope, and the ability to produce a variety of benzofuran derivatives in moderate to excellent yields. nih.govmdpi.com The reaction allows for the incorporation of various cyclic and acyclic groups into the final product. nih.gov While Brønsted acids or other common Lewis acids may show no conversion, titanium tetrachloride has been proven effective in promoting this transformation. mdpi.com

Table 2: Titanium Tetrachloride-Promoted Synthesis of Benzofurans

| Phenol (B47542) Reactant | α-Haloketone Reactant | Promoter | Key Features |

|---|---|---|---|

| Naphthols | Acyclic α-haloketones | TiCl₄ | Regioselective formation of product mdpi.com |

Copper-catalyzed reactions represent a versatile and widely used approach for synthesizing benzofuran derivatives. nih.gov One prominent method is the aerobic oxidative cyclization of phenols and alkynes, which proceeds in a one-pot manner. semanticscholar.orgrsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization step. semanticscholar.orgrsc.org

Copper catalysts are also employed in three-component tandem cyclizations. A one-pot synthesis of indole-benzofuran bis-heterocycles has been developed from terminal alkynes, salicylaldehydes, and indoles via a copper-catalyzed tandem annulation. acs.org The proposed mechanism involves a sequence of A3 coupling, 1,4-conjugate addition, and a 5-exo-dig O-cyclization. acs.org Furthermore, copper catalysis facilitates the cyclization of o-alkynylphenols with epoxides and elemental sulfur or selenium, providing a direct route to 3-chalcogen-benzofuran architectures through a domino process. acs.org

Table 3: Overview of Copper-Catalyzed Benzofuran Syntheses

| Reaction Type | Reactants | Catalyst | Key Mechanism Steps |

|---|---|---|---|

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst, O₂ | Nucleophilic addition, Oxidative cyclization semanticscholar.orgrsc.org |

| Three-Component Tandem Annulation | Terminal alkynes, Salicylaldehydes, Indoles | CuI / Sc(OTf)₃ | A3 coupling, 1,4-conjugate addition, 5-exo-dig cyclization acs.org |

Rhodium-catalyzed reactions provide an efficient pathway for synthesizing benzofuran derivatives through intramolecular C-H insertion. This method can be used to generate 2,3-dihydrobenzofuran (B1216630) and benzofuran derivatives in good to excellent yields. rsc.org The reaction often involves an α-imino rhodium carbene, generated from N-sulfonyl-1,2,3-triazoles, which then undergoes the intramolecular sp³ C-H insertion. rsc.org

Additionally, rhodium catalysis can achieve redox-neutral annulations of N-phenoxyacetamides and ynones through successive double C-H bond activations. nih.gov This process leads to the formation of complex indenols that incorporate a benzofuran unit, demonstrating moderate to excellent regioselectivity under mild reaction conditions. nih.gov The use of N-phenoxy amides with oxidizing directing groups is a versatile strategy in Rh(III)-catalyzed C-H functionalization to access various oxygen-containing heterocycles. researchgate.net

Cross-Coupling Reactions for Selective Functionalization of the Benzofuran Nucleus

For the selective functionalization of a pre-formed benzofuran ring, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki cross-coupling reaction, which couples aryl halides with organoboronic acids, is a highly versatile method for creating carbon-carbon bonds and is particularly useful for synthesizing biaryls. mdpi.com This reaction has been successfully applied to the synthesis of novel benzofuran derivatives containing a biaryl moiety. mdpi.com For example, 2-(4-bromophenyl)benzofuran can serve as a substrate for Suzuki reactions with various arylboronic acids, yielding 2-arylbenzo[b]furan derivatives in good to excellent yields, often in aqueous media. mdpi.com

Similarly, the Sonogashira cross-coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper, can be followed by intramolecular cyclization to yield benzofuran derivatives. nih.gov This one-pot approach is highly efficient for producing disubstituted benzo[b]furans. organic-chemistry.org These cross-coupling methods offer a powerful means to introduce a wide array of substituents onto the benzofuran core, enabling the synthesis of a diverse library of compounds for various applications.

Oxidative Dimerization Strategies for Benzofuran Formation

Oxidative dimerization represents a key strategy for constructing the benzofuran skeleton, particularly in the synthesis of certain natural products. This approach typically involves the coupling of phenolic precursors to form a C-C or C-O bond, followed by cyclization.

Total Synthesis Approaches to Natural Products Incorporating Benzofuran Moieties

The benzofuran moiety is a critical component of numerous complex natural products, and its installation is often a pivotal step in their total synthesis. rsc.orgsci-hub.sesemanticscholar.org Synthetic chemists have devised various strategies to construct this heterocyclic ring within the framework of a larger molecule.

Advanced Derivatization Strategies for Analytical and Mechanistic Investigations

Chemical derivatization is a powerful tool used to modify an analyte to enhance its suitability for a specific analytical method. researchgate.net For benzofuran derivatives, this often involves introducing a tag that improves spectroscopic detection or chromatographic separation, which is essential for trace-level analysis in complex matrices and for detailed mechanistic studies. researchgate.net

Reagent-Based Derivatization for Enhanced Spectroscopic Detection and Chromatographic Separation

To overcome challenges in detecting compounds that lack strong chromophores or fluorophores, derivatization reagents are employed to attach a moiety with desirable detection characteristics. researchgate.netnih.gov For high-performance liquid chromatography (HPLC), reagents bearing a benzofurazan (2,1,3-benzoxadiazole) structure are particularly advantageous due to their small size, high reactivity, and the hydrophobicity they impart to the derivative, making them well-suited for reversed-phase HPLC separation. researchgate.net

These reagents are designed to react with specific functional groups. For example, various benzofurazan-based reagents have been developed for the sensitive analysis of carboxylic acids, amines, and thiols. The derivatization enhances detectability for both fluorescence and mass spectrometry (MS) methods. researchgate.netnih.gov In electrospray ionization mass spectrometry (ESI-MS), derivatization can introduce a readily ionizable group, significantly improving sensitivity. For instance, reagents containing a tertiary amino group can be protonated under acidic conditions, enhancing the ionization efficiency of the resulting derivative. researchgate.net

| Reagent Name (Abbreviation) | Target Functional Group | Detection Method | Key Advantage |

| 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Carboxylic Acids | ESI-MS, Fluorescence | Introduces a readily ionizable group for high sensitivity in ESI-MS. researchgate.netnih.gov |

| 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | General Amines | HPLC-Fluorescence | Forms highly fluorescent derivatives for sensitive detection. nih.gov |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | A widely used reagent that provides excellent fluorescent yield. researchgate.netnih.gov |

| o-phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. researchgate.netnih.gov |

Chiral Derivatization for Stereochemical Analysis and Isomer Separation

Determining the stereochemistry of chiral molecules is critical in pharmaceutical and biological research. Chiral derivatization is an indirect method for separating enantiomers where a chiral derivatizing agent (CDA) is used to convert a pair of enantiomers into diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC. nih.gov

Elucidation of Reaction Mechanisms for 3,4,6 Trimethylbenzofuran Transformations

Fundamental Reaction Types and Pathways in Benzofuran (B130515) Chemistry

The reactivity of the benzofuran ring system is governed by the interplay between the aromatic benzene (B151609) ring and the electron-rich furan (B31954) moiety. The presence of electron-donating methyl groups at the 3, 4, and 6 positions of 3,4,6-trimethylbenzofuran further enhances the electron density of the heterocyclic system, significantly influencing its participation in various reactions.

Electrophilic and Nucleophilic Processes Governing Benzofuran Reactivity

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzofurans. In the unsubstituted parent molecule, electrophilic attack preferentially occurs at the C2 position of the furan ring. This preference is due to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge can be delocalized over the benzene ring, analogous to a benzyl (B1604629) carbocation echemi.comstackexchange.com. Attack at the C3 position leads to an intermediate where the positive charge is less effectively stabilized, though it can be partially stabilized by the lone pair of electrons on the oxygen atom echemi.comstackexchange.com.

For this compound, this intrinsic reactivity is modulated by the substituent groups:

C3-Methyl Group: The electron-donating methyl group at the C3 position sterically hinders attack at C3 and electronically reinforces the preference for electrophilic attack at the C2 position.

C4 and C6-Methyl Groups: These groups are activating, ortho-para directing substituents on the benzene ring. They increase the nucleophilicity of the benzenoid portion of the molecule, making positions C5 and C7 susceptible to electrophilic attack.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring at C2, C5, and C7, depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include Friedel-Crafts acylation, formylation, and halogenation rsc.orgwikipedia.org.

Nucleophilic Substitution:

The benzofuran ring is generally resistant to direct nucleophilic substitution due to its electron-rich nature. However, such reactions can be achieved on substituted benzofurans, particularly through transition-metal-catalyzed processes. For instance, palladium-catalyzed Tsuji-Trost type reactions allow for the nucleophilic substitution of leaving groups, such as acetates, located on a methyl group attached to the benzofuran core (e.g., benzofuran-2-ylmethyl acetate) nih.gov. In these cases, a variety of soft nucleophiles based on nitrogen, sulfur, oxygen, and carbon can be introduced nih.gov.

Cycloaddition Reactions (e.g., Diels-Alder) in Benzofuran Systems

The furan ring within the benzofuran system is aromatic and, consequently, a reluctant participant as a diene in [4+2] cycloaddition reactions like the Diels-Alder reaction rsc.org. However, under certain conditions, benzofuran derivatives can undergo cycloaddition.

Benzofuran as a Dienophile: The C2-C3 double bond of benzofurans can act as a dienophile in reactions with highly reactive dienes rsc.org.

Substituent-Activated Diels-Alder Reactions: The introduction of a vinyl group at the C2 or C3 position can create an external diene system that readily participates in Diels-Alder reactions, leading to the formation of substituted benzofurans after aromatization tandfonline.com.

Dearomative Cycloadditions: A significant pathway for functionalizing benzofurans is through dearomative cycloaddition reactions. These processes temporarily disrupt the aromaticity of the benzofuran ring to form complex polycyclic structures. Asymmetric dearomative Diels-Alder reactions have been developed to construct benzofuro[3,2-b]indol-3-one derivatives, showcasing a powerful method for building molecular complexity researchgate.net.

For this compound, the increased electron density from the methyl groups would make the C2-C3 bond more nucleophilic, potentially enhancing its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

Molecular Rearrangement Mechanisms in Benzofuran Derivatives

Molecular rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. Several rearrangement mechanisms are pivotal in the synthesis of highly substituted benzofurans.

rsc.orgrsc.org-Sigmatropic Rearrangement: A notable method for synthesizing highly substituted benzofurans involves a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. This process, when applied to 2,6-disubstituted phenols and alkynyl sulfoxides, can be followed by a subsequent substituent migration to yield multi-substituted benzofuran products rsc.org. This pathway allows for the formation of congested benzofurans that are otherwise difficult to prepare rsc.org. The Jacobsen rearrangement, involving the migration of alkyl groups on multisubstituted benzenes, is a related classical example of such substituent migrations rsc.org.

Chalcone Rearrangement: A strategy for the selective synthesis of 3-acylbenzofurans utilizes the rearrangement of a 2-hydroxychalcone (B1664081) derivative. The rearranged product forms a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions nih.gov.

Claisen Rearrangement: The Claisen rearrangement of aryl propargyl ethers is a classic and effective method for constructing the benzofuran ring, particularly for forming 2-methylbenzofuran (B1664563) derivatives jocpr.com.

These rearrangement strategies are highly relevant for the synthesis of complex derivatives that could originate from a this compound scaffold.

Radical Reaction Pathways

Radical reactions offer unique pathways for the functionalization of benzofurans, often under mild conditions. These reactions typically involve the generation of a radical species that can then undergo cyclization or intermolecular coupling.

Single-Electron Transfer (SET) Initiation: Many radical reactions are initiated by a single-electron transfer process. For instance, heteroatom anions can act as super-electron-donors (SEDs) to initiate radical coupling reactions for the synthesis of 3-substituted benzofurans researchgate.netresearchgate.net. Similarly, copper catalysts can mediate intramolecular dehydrogenative C–O coupling through a radical pathway initiated by an SET between the substrate and the catalyst rsc.org.

Radical Cyclization: A common pathway involves the formation of a radical on a side chain attached to a phenolic precursor, which then undergoes cyclization to form the furan ring. For example, a radical cyclization cascade can be initiated by SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers, ultimately producing complex benzofurylethylamine derivatives nih.gov. Visible-light-mediated protocols can also be used to generate radicals, leading to a 5-exo-dig cyclization to form the benzofuran core acs.orgnih.gov.

The methyl groups on this compound would be expected to stabilize any adjacent radical intermediates, potentially facilitating reactions that proceed through such pathways.

Catalytic Reaction Mechanisms

Transition metal catalysis provides the most versatile and efficient methods for the synthesis and functionalization of benzofuran derivatives. Catalysts based on palladium, nickel, and copper are particularly prominent.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Nickel, Copper)

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and have been widely applied to benzofuran chemistry. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination youtube.com.

Cross-Coupling Reactions: Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are commonly used to form C-C bonds at various positions on the benzofuran ring, typically starting from a halogenated benzofuran nih.govresearchgate.net.

Intramolecular Cyclization: Palladium catalysts are effective in promoting the intramolecular cyclization of precursors like o-alkynylphenols to form the benzofuran ring nih.gov.

Tsuji-Trost Reaction: This reaction involves the palladium-catalyzed nucleophilic attack on an allylic (or benzylic-like) system. For benzofurans, this has been applied to the reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, providing a route to 2-substituted derivatives nih.gov.

Table 1: Representative Palladium-Catalyzed Reactions for Benzofuran Functionalization

| Reaction Type | Catalyst System | Substrate Example | Product Type | Yield (%) | Reference |

| Tsuji-Trost | Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl acetate (B1210297) + Amines | 2-(Aminomethyl)benzofurans | 75-94 | nih.gov |

| Tsuji-Trost | [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetate + Phenols | 2-(Aryloxymethyl)benzofurans | 75-93 | nih.gov |

| Intramolecular Cyclization | Pd₂(dba)₃ / IPr ligand | 2-Bromobenzyl phenylketone | 2-Arylbenzofuran | ~100 | nih.gov |

Nickel Catalysis: Nickel catalysts are often used as a more earth-abundant alternative to palladium and can exhibit unique reactivity. The catalytic cycle is similar to that of palladium, involving Ni(0)/Ni(II) intermediates.

Cross-Coupling of Organosulfur Compounds: Nickel complexes with N-heterocyclic carbene (NHC) ligands are particularly effective in catalyzing the cross-coupling of organosulfur compounds, which can poison palladium catalysts. This has been applied to the reaction of 2-methylsulfanylbenzofurans with alkyl Grignard reagents to form 2-alkylbenzofurans organic-chemistry.org.

C-F Bond Activation: Nickel catalysts can activate strong C-F bonds, enabling the cross-coupling of fluorinated benzofurans with arylboronic acids under mild conditions beilstein-journals.orgnih.gov.

C-H Alkylation: Nickel catalysis can be used for the site-selective C-H alkylation of benzofurans with alkenes, a highly atom-economical transformation researchgate.net.

Table 2: Examples of Nickel-Catalyzed Transformations of Benzofuran Derivatives

| Reaction Type | Catalyst System | Substrate Example | Coupling Partner | Product Type | Yield (%) | Reference |

| Alkylation | NiCl₂(PPh₃)(IPr) | 2-Methylsulfanylbenzofuran | Alkyl Grignard Reagent | 2-Alkylbenzofuran | up to 99 | organic-chemistry.org |

| Defluorinative Arylation | Ni(cod)₂ / PCy₃ | 2-Fluoronaphthofuran | Arylboronic Acid | 2-Arylnaphthofuran | up to 100 | beilstein-journals.org |

| C-H Alkylation | Ni(COD)₂ / NHC ligand | 2-Carbamoylbenzofuran | 1-Alkenes | C6-Alkylated Benzofuran | 50-85 | researchgate.net |

Copper Catalysis: Copper catalysts are cost-effective and versatile, often promoting reactions through one-electron (radical) or two-electron (organocuprate) pathways.

Aerobic Oxidative Cyclization: Copper salts can catalyze the one-pot synthesis of polysubstituted benzofurans from phenols and alkynes, using molecular oxygen as the oxidant. The mechanism involves a sequence of nucleophilic addition and oxidative cyclization rsc.org.

Intramolecular C-O Bond Formation: Copper-catalyzed intramolecular O-arylation of ketone derivatives is a robust method for synthesizing benzofurans, which can even be performed in water as a green solvent acs.org.

Dehydrogenative Coupling: Intramolecular dehydrogenative C-H/O-H coupling, mediated by a copper catalyst, can form the benzofuran ring system via a radical pathway rsc.org. This approach has been used to synthesize complex fused thienofuran compounds rsc.org.

Table 3: Selected Copper-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrate Example | Key Transformation | Product Type | Yield (%) | Reference |

| Intramolecular O-arylation | CuI / TMEDA | Deoxybenzoin | C-O Ring Closure | 2-Phenylbenzofuran | 83 | acs.org |

| Oxidative Cyclization | Cu(OAc)₂ | Phenol (B47542) + Alkyne | Aerobic Oxidation | Polysubstituted Benzofuran | 51-92 | rsc.org |

| Dehydrogenative Coupling | Cu(OAc)₂ | 2-(2-hydroxyphenyl)benzo[b]thiophene | C-H/O-H Coupling | Benzothieno[3,2-b]benzofuran | 64-91 | rsc.org |

Organocatalytic Systems in Benzofuran Synthesis and Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysis. These systems utilize small organic molecules to accelerate chemical reactions. In the context of benzofuran synthesis, including derivatives like this compound, several organocatalytic strategies have been developed, primarily involving Brønsted acids and N-heterocyclic carbenes (NHCs).

Brønsted Acid Catalysis:

Brønsted acids are effective catalysts for the intramolecular cyclization of appropriately substituted phenols to form the benzofuran ring system. For the synthesis of this compound, a plausible precursor would be a 2-allyl-3,5-dimethylphenol (B8795693) derivative. The mechanism of Brønsted acid-catalyzed cyclization generally involves the protonation of an alkene or another functional group, followed by an intramolecular attack by the phenolic oxygen.

A representative mechanism involves the following steps:

Protonation of the double bond in the allylic side chain of the phenol precursor by a Brønsted acid (e.g., triflic acid), leading to the formation of a carbocation intermediate.

Intramolecular nucleophilic attack by the phenolic hydroxyl group on the carbocation.

Deprotonation to regenerate the catalyst and yield the dihydrobenzofuran ring.

Aromatization to the final benzofuran product, which may occur under the reaction conditions or require a separate oxidation step.

The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring and the nature of the acidic catalyst. nih.govacs.orgnih.govwuxiapptec.com

N-Heterocyclic Carbene (NHC) Catalysis:

N-Heterocyclic carbenes have proven to be versatile organocatalysts for a variety of transformations, including the synthesis of heterocyclic compounds. In benzofuran synthesis, NHCs can be employed in annulation reactions. For instance, an NHC can react with an aldehyde to generate a Breslow intermediate, which can then participate in a cascade reaction with a suitable Michael acceptor to construct the benzofuran core. organic-chemistry.orgnih.govacs.org

A general mechanistic pathway for an NHC-catalyzed annulation to form a substituted benzofuran might involve:

The NHC catalyst attacks an aldehyde, forming a Breslow intermediate.

This intermediate can then act as a nucleophile, adding to a suitable electrophile, such as a derivative of a quinone or a Michael acceptor containing a phenolic moiety.

Subsequent intramolecular cyclization and catalyst regeneration would then lead to the formation of the benzofuran ring.

The specific precursors for a this compound would need to be designed to incorporate the required methyl groups at the correct positions.

Advanced Experimental Techniques for Mechanistic Studies

To rigorously establish the proposed reaction mechanisms, a suite of advanced experimental techniques is employed. These methods provide detailed information about reaction kinetics, the nature of intermediates, and the energetic landscape of the transformation.

Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step (RDS) of a reaction. This is achieved by comparing the rate of reaction of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the RDS.

For a hypothetical transformation of a precursor to this compound where a C-H bond cleavage is suspected to be rate-limiting (e.g., in an aromatization step), a KIE study would be invaluable.

| Experiment | Substrate | Rate Constant (k) | KIE (kH/kD) | Implication for RDS |

| 1 | Unlabeled Precursor | kH | \multirow{2}{*}{2.5} | C-H bond cleavage is likely involved in the rate-determining step. |

| 2 | Deuterated Precursor | kD |

This is a hypothetical data table to illustrate the concept. A significant KIE value, as shown above, would provide strong evidence for the involvement of C-H bond breaking in the slowest step of the reaction. researchgate.netwikipedia.orgepfl.chbaranlab.org

Eyring Analysis and Determination of Activation Parameters

Eyring analysis, based on transition state theory, allows for the determination of the activation parameters of a reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). This is achieved by measuring the rate constant (k) at various temperatures (T) and plotting ln(k/T) against 1/T (an Eyring plot). researchgate.netscribd.comcolorado.edulibretexts.orgtaylorandfrancis.com

The Eyring equation is given by: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

where:

k is the rate constant

T is the absolute temperature

R is the universal gas constant

kB is the Boltzmann constant

h is the Planck constant

From the slope and intercept of the Eyring plot, ΔH‡ and ΔS‡ can be calculated. These parameters provide insights into the nature of the transition state. For instance, a large negative ΔS‡ might suggest a highly ordered, associative transition state, which is common in cyclization reactions.

| Temperature (K) | Rate Constant (k, s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

| 300 | 1.0 x 10⁻⁴ | 0.00333 | -15.12 |

| 310 | 2.5 x 10⁻⁴ | 0.00323 | -14.23 |

| 320 | 6.0 x 10⁻⁴ | 0.00313 | -13.40 |

| 330 | 1.4 x 10⁻³ | 0.00303 | -12.58 |

This is a hypothetical data table to illustrate the concept.

Isolation and Spectroscopic Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide the most compelling evidence for a proposed reaction mechanism. Techniques such as in situ IR and NMR spectroscopy, as well as mass spectrometry, are invaluable for this purpose. rsc.orgdigitellinc.comnih.govrsc.orgresearchgate.net

For instance, in the NHC-catalyzed synthesis of a benzofuran derivative, the Breslow intermediate could potentially be detected under carefully controlled reaction conditions. By using techniques like rapid-injection NMR or stopped-flow IR, it may be possible to observe the formation and consumption of this key intermediate. Mass spectrometry can also be used to detect the presence of charged intermediates in the reaction mixture. nih.govresearchgate.net

| Technique | Potential Intermediate Observed | Key Spectroscopic Signature |

| In situ IR Spectroscopy | Breslow Intermediate | Characteristic C=O and C-N stretching frequencies. |

| In situ NMR Spectroscopy | Carbocation in Brønsted acid catalysis | Significant downfield shift of the carbocationic center in the ¹³C NMR spectrum. |

| ESI-Mass Spectrometry | Protonated catalyst-substrate adduct | Detection of an ion with the corresponding mass-to-charge ratio. |

This is a hypothetical data table to illustrate the concept.

Theoretical and Computational Investigations of 3,4,6 Trimethylbenzofuran

Molecular Modeling and Simulation Approaches

General principles of molecular modeling and simulation are routinely used to investigate molecules similar to 3,4,6-trimethylbenzofuran. These approaches provide insights into molecular structure, stability, and dynamics.

Molecular Mechanics (MM) for Conformational Sampling

Molecular mechanics methods would typically be employed to explore the potential energy surface of this compound. This would involve identifying low-energy conformations by systematically rotating the methyl groups. However, specific studies detailing the conformational preferences and energy barriers for this compound are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations could be utilized to understand the movement of atoms in this compound over time, providing information on its flexibility and interactions with a solvent or other molecules. Without specific research, no data on its dynamic properties can be reported.

Monte Carlo Methods for Statistical Conformation Sampling

Monte Carlo methods offer an alternative to MD for sampling the conformational space of this compound. These methods use random sampling to generate a representative set of molecular conformations. No published applications of this method to this compound were found.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Large Systems

QM/MM approaches would be suitable for studying the reactivity of this compound in a complex environment, such as an enzyme active site. The reactive center would be treated with quantum mechanics, while the surrounding environment is described by molecular mechanics. There is no evidence of such studies being performed on this compound.

Computational Thermochemistry and Chemical Dynamics Studies

Computational thermochemistry methods, such as density functional theory (DFT), could be used to calculate thermodynamic properties like the heat of formation, entropy, and Gibbs free energy of this compound. Chemical dynamics studies would investigate the detailed atomic motions during a chemical reaction. No specific thermochemical or dynamics data for this molecule have been published.

Quantum Computational Chemistry for Solving Intractable Chemical Problems

Quantum computational chemistry offers a powerful approach to tackling chemical problems that are difficult or impossible to solve with experimental methods alone. cuny.edu The principles of quantum mechanics are used to calculate the electronic structure and properties of molecules with a high degree of accuracy. nih.gov

For a molecule like this compound, quantum chemical calculations can be used to predict a wide range of properties, including its molecular geometry, vibrational frequencies (which can be compared with experimental infrared spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These electronic properties are crucial for understanding the molecule's reactivity in various chemical reactions, including electrophilic aromatic substitution. pixel-online.net

Furthermore, quantum chemical methods are essential for studying complex reaction mechanisms where experimental observation of intermediates and transition states is challenging. researchgate.net For example, in complex multi-step reactions or in photochemical processes, quantum calculations can trace the evolution of the electronic structure throughout the reaction, providing a detailed picture of bond breaking and bond formation.

The application of quantum computational chemistry can also aid in the design of new synthetic routes or in the prediction of the properties of novel benzofuran (B130515) derivatives. By computationally screening a range of potential molecules and reactions, researchers can prioritize their experimental efforts on the most promising candidates. rsc.org

Advanced Applications and Emerging Research Horizons for 3,4,6 Trimethylbenzofuran Derivatives

Role in Advanced Materials Science

Benzofuran (B130515) derivatives, including substituted structures like 3,4,6-trimethylbenzofuran, are gaining significant interest as fundamental building blocks for the development of novel materials. nih.gov Their versatile and tunable physicochemical properties make them valuable components in various advanced material applications. scienceopen.com The rigid, planar structure of the benzofuran core provides a robust scaffold that can be chemically modified to create materials with tailored electronic and optical characteristics.

Organic Semiconductors and Electronic Devices (e.g., Organic Solar Cells)

Organic semiconductors are pivotal in the advancement of modern electronics, offering unique properties like light weight, flexibility, and tunable optoelectronic characteristics. researchgate.net These materials are foundational to devices such as organic solar cells (OSCs), diodes, and transistors. researchgate.net For a material to function effectively as an organic semiconductor, it must meet several criteria, including having appropriate HOMO/LUMO energy levels for charge injection, a crystal structure that allows for efficient charge migration between molecules, and high purity to prevent charge trapping. researchgate.net

Benzofuran derivatives have emerged as promising candidates for these applications. Thieno[2,3-f]benzofuran (BDF), for instance, is noted for its highly planar structure, strong electron-donating capability, and high hole mobility, making it a valuable component in OSCs. nih.gov The incorporation of benzofuran-based dyes in dye-sensitized solar cells (DSSCs) has shown that modifying the molecular structure can significantly enhance photovoltaic performance. By introducing different aromatic amine donors to a BDF core, researchers have been able to improve energy levels and absorption spectra, leading to higher energy conversion efficiencies. nih.gov

Table 1: Photovoltaic Performance of Thieno[2,3-f]benzofuran (BDF)-Based Dyes This table summarizes the performance of different BDF-based dyes (PSB-1 through PSB-4) in dye-sensitized solar cells, demonstrating how the addition of different donor groups affects the photovoltaic conversion efficiency (PCE).

| Dye | Donor Group | PCE (%) | Reference |

| PSB-1 | Model Molecule (No additional donor) | 2.9% | nih.gov |

| PSB-2 | Aromatic Amine Donor 1 | 4.7% | nih.gov |

| PSB-3 | Aromatic Amine Donor 2 (Weak) | 3.5% | nih.gov |

| PSB-4 | Aromatic Amine Donor 3 (Strong) | 5.5% | nih.gov |

| --- | --- | --- | --- |

Design and Synthesis of Photoactive Materials

The creation of photoactive materials from benzofuran scaffolds relies on strategic chemical synthesis that allows for precise control over the final product's properties. Various synthetic methodologies are employed to construct complex benzofuran derivatives designed for specific applications in materials science.

Key synthetic strategies include:

Cross-Coupling Reactions: Suzuki and Stille coupling reactions are widely used to attach different aromatic or heterocyclic groups to the benzofuran nucleus. These methods are instrumental in creating the donor-π-acceptor structures common in dyes for solar cells. nih.gov

Condensation Reactions: The Knoevenagel condensation is a crucial step for finalizing the structure of many photoactive dyes, typically by linking the benzofuran-containing portion of the molecule to an acceptor group. nih.gov

Radical Reactions: The development of reactions initiated by super-electron-donors provides a facile pathway to 3-substituted benzofurans. researchgate.net Furthermore, unique radical cyclization cascades have been developed to construct complex, polycyclic benzofuran derivatives that are otherwise difficult to synthesize. scienceopen.com

These synthetic approaches enable the tuning of the electronic and photophysical properties of the resulting materials. By altering the substituent groups on the benzofuran core, researchers can modify the material's absorption spectrum, energy levels, and charge transport characteristics to suit applications ranging from solar energy conversion to organic electronics. nih.govcdnsciencepub.com

Photochemistry and Photophysics of Benzofuran Derivatives

The interaction of light with benzofuran derivatives is fundamental to their application in photoactive materials and photocatalysis. This field explores the absorption of light, the dynamics of the resulting excited states, and the subsequent chemical or physical processes that occur.

Light-Induced Molecular Transformations

The absorption of light can provide the necessary energy to drive chemical reactions and molecular transformations that would not occur under thermal conditions. A notable example is the visible-light-induced synthesis of bibenzofuranones from benzils. rsc.org This process involves a radical cyclization-dimerization tandem reaction that efficiently constructs new carbon-oxygen and carbon-carbon bonds in a single step under mild conditions. rsc.org Such light-induced reactions are of high interest as they offer environmentally benign pathways to complex molecular architectures.

Photocatalytic Applications and Mechanism

Photocatalysis utilizes light-absorbing materials to accelerate chemical reactions. Benzofuran derivatives can be involved in such processes, either as the substrate being transformed or as part of the photocatalytic system itself.

In a visible-light-induced synthesis, cerium sulfate (B86663) can act as both an energy transfer reagent and an oxidant. rsc.org This dual role is central to the photocatalytic mechanism, where the cerium compound absorbs light energy and transfers it to the organic substrate, initiating a radical process that leads to the final product. rsc.org

In other contexts, such as environmental remediation, heterogeneous photocatalysis is often employed. This typically involves a semiconductor material like titanium dioxide (TiO₂), which, upon illumination, generates electron-hole pairs. mdpi.com These charge carriers can then react with water or oxygen to produce highly reactive oxygen species that can degrade organic molecules. While specific studies on this compound are limited, the general mechanism is relevant for understanding how benzofuran-containing compounds could be degraded or utilized in photocatalytic systems. mdpi.com

Excited State Dynamics and Energy Transfer Processes

Understanding the behavior of benzofuran derivatives after they absorb light is crucial for designing efficient photoactive materials. This involves studying their excited state properties and the pathways by which they release energy.

Absorption and Emission: Benzofuran derivatives exhibit characteristic absorption and fluorescence emission spectra. For example, the fluorescent probe 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one shows absorption maxima between 260–349 nm and fluorescence emission between 400–485 nm. cdnsciencepub.com The difference between the absorption and emission maxima, known as the Stokes' shift, is significant in these molecules. cdnsciencepub.com

Solvatochromism: The photophysical properties of many benzofuran derivatives are sensitive to their environment. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. cdnsciencepub.com In many benzofuran derivatives, an increase in solvent polarity causes a redshift (a shift to longer wavelengths) in the absorption spectra, indicating a change in the energy levels of the molecule due to interactions with the solvent. cdnsciencepub.com

Energy Transfer: This is a process where an excited molecule (a donor) transfers its energy to another molecule (an acceptor). This is a key mechanism in many photophysical and photochemical processes. The visible-light-induced synthesis of bibenzofuranones provides a clear example, where cerium acts as the primary light absorber and then transfers energy to the benzil (B1666583) substrate to initiate the reaction. rsc.org

Table 2: Photophysical Properties of a Benzofuran Derivative in Different Solvents This table illustrates the solvatochromic effect on the absorption and emission spectra of 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, showing how the maximum wavelengths shift with solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes' Shift (cm⁻¹) |

| Dioxane | 2.20 | 332 | 400 | 13,993 |

| Chloroform | 4.81 | 335 | 425 | 15,228 |

| Ethyl Acetate (B1210297) | 6.02 | 333 | 415 | 14,881 |

| Tetrahydrofuran (THF) | 7.58 | 334 | 420 | 15,151 |

| Dichloromethane (DCM) | 8.93 | 335 | 430 | 15,640 |

| Acetonitrile | 37.50 | 340 | 450 | 16,667 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | 349 | 485 | 18,495 |

| --- | --- | --- | --- | --- |

Photomechanochemistry in Sustainable Synthesis

Photomechanochemistry represents an innovative and rapidly advancing frontier in chemical synthesis, merging the principles of photochemistry and mechanochemistry to drive reactions. This discipline harnesses mechanical force, typically applied through techniques like ball milling, in conjunction with light energy to initiate chemical transformations, often in the absence of bulk solvents. beilstein-journals.orgborchardt-group.comnih.gov This approach aligns with the tenets of green chemistry by minimizing waste, reducing energy consumption, and simplifying experimental procedures. beilstein-journals.org Mechanochemical methods can overcome the solubility limitations often encountered in traditional solution-phase reactions and can expose fresh crystal surfaces for photochemical activation, potentially leading to unique reactivity and shorter reaction times. beilstein-journals.orgborchardt-group.com

While the field of photomechanochemistry is burgeoning, its specific application to the synthesis of this compound is not yet extensively documented in scientific literature. However, the benzofuran scaffold is known to participate in various photochemical reactions, such as photodimerization and photocycloadditions. rsc.orgnih.gov Given this inherent photoreactivity, the benzofuran nucleus presents a promising substrate for exploration within a photomechanochemical context. The solid-state, solvent-free conditions of photomechanochemistry could offer a sustainable and efficient pathway for the synthesis or functionalization of this compound and its derivatives, representing a significant area for future research. nih.gov

Chemical Biology and Interdisciplinary Research (Focus on Academic Mechanisms)

The biological activities of this compound derivatives are intrinsically linked to their molecular structure, particularly the dihydrobenzofuran core, which shares a key structural resemblance with the chromanol ring of vitamin E (α-tocopherol).

Vitamin E Analogue Activity: The antioxidant capability of vitamin E stems from the phenolic hydroxyl group on its chromanol ring. researchgate.netnih.govmdpi.com This group can donate a hydrogen atom to neutralize peroxyl radicals, thus terminating the chain reactions of lipid peroxidation that damage cell membranes. oregonstate.edu The resulting radical is stabilized by resonance across the bicyclic ring system. nih.gov Dihydrobenzofuran-5-ol derivatives, which contain a similar phenolic hydroxyl group fused to a five-membered heterocyclic ring, mimic this structure. The methyl groups on the aromatic ring, such as those in this compound, further enhance this activity by modulating the electronic properties of the phenolic group, thereby influencing its hydrogen-donating ability. nih.gov

Interactive Table: Structural Comparison of Antioxidant Cores

| Feature | α-Tocopherol (Vitamin E) | Dihydrobenzofuran-5-ol Core |

| Core Structure | Chromanol Ring | Dihydrobenzofuran Ring |

| Key Functional Group | Phenolic Hydroxyl (-OH) | Phenolic Hydroxyl (-OH) |

| Antioxidant Mechanism | Hydrogen Atom Transfer (HAT) | Hydrogen Atom Transfer (HAT) |

| Radical Stabilization | Resonance across bicyclic system | Resonance across bicyclic system |

Mechanism of NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a protein complex that plays a central role in regulating inflammatory responses. nih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Certain benzofuran derivatives have been identified as potent inhibitors of this pathway. nih.govresearchgate.net Research on various heterocyclic/benzofuran hybrids demonstrates that these molecules can significantly suppress the activation of the NF-κB pathway. nih.govdntb.gov.ua The mechanism often involves the inhibition of the phosphorylation of key signaling proteins like IKKα/β, IκBα, and the p65 subunit of NF-κB. nih.gov By preventing these crucial phosphorylation steps, benzofuran derivatives effectively block the nuclear translocation of NF-κB and subsequent inflammatory gene expression. The specific substitution pattern on the benzofuran ring and any attached aryl groups significantly influences the inhibitory activity. nih.govresearchgate.net

Derivatives of the benzofuran scaffold have emerged as significant modulators of amyloid-β (Aβ) aggregation, a pathological hallmark of Alzheimer's disease. acs.org These compounds can interact directly with the Aβ peptide to interfere with the formation of neurotoxic amyloid fibrils and oligomers. acs.orgnih.gov

Studies have shown that certain N-phenylbenzofuran-2-carboxamides can either inhibit or accelerate Aβ42 fibrillogenesis, depending on their substitution patterns. nih.gov This modulation is achieved through direct binding to the Aβ peptide. The orientation of the bicyclic benzofuran ring plays a crucial role in this interaction, suggesting a specific binding site. nih.gov Techniques such as thioflavin-T fluorescence assays, electron microscopy, and molecular docking have confirmed the ability of these compounds to alter Aβ aggregation kinetics and morphology. acs.orgnih.gov Furthermore, some benzofuran derivatives have been shown not only to inhibit the formation of new fibrils but also to disaggregate existing Aβ plaques and oligomers in the brains of transgenic mouse models of Alzheimer's disease. acs.org This interaction can lead to a reduction in associated astrogliosis and a rescue of synaptic dysfunction, highlighting the therapeutic potential of targeting the molecular interaction between benzofuran compounds and amyloid fibrils. acs.orgamazonaws.com

Interactive Table: Research Findings on Benzofuran Derivatives and Amyloid-β

| Research Area | Finding | Methodology Used | Reference |

| Inhibition of Fibril Formation | Benzofuran derivatives inhibit Aβ fibril formation in a concentration-dependent manner. | Thioflavin-T fluorescence assays, Electron Microscopy | nih.gov |

| Modulation of Aggregation | Substitution patterns determine whether derivatives inhibit or accelerate Aβ aggregation. | Molecular Docking, Aggregation Kinetics Studies | nih.gov |

| Disaggregation of Plaques | Orally administered benzofuran derivative reduced Aβ oligomers and plaques in a 5XFAD mouse model. | Histochemical Analyses, Gel Electrophoresis | acs.org |

| Neuroprotection | Compounds provided significant neuroprotection against Aβ42-induced cytotoxicity in neuronal cells. | Cell Viability Assays | nih.gov |

The benzofuran scaffold is a privileged structure found widely in nature, forming the core of numerous biologically active compounds isolated from plants and marine organisms. researchgate.netrsc.orgresearchgate.net These naturally occurring benzofurans exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. nih.govscienceopen.comnih.gov

Benzofuran derivatives are common secondary metabolites in various plant families, such as Moraceae (mulberry family), Asteraceae (daisy family), and Fabaceae (legume family). scienceopen.comresearchgate.net For example, compounds like moracin C and cathafuran C have been isolated from the root bark of mulberry species (Cortex Mori Radicis) and characterized as potent cholinesterase inhibitors. mdpi.com Lignans and neolignans, another major class of natural products, frequently incorporate the 2-arylbenzofuran motif. nih.govrsc.org While the benzofuran core is a common natural motif, the specific isolation of this compound from a natural source is not prominently reported. However, the widespread occurrence of its structural backbone in the plant kingdom underscores the importance of this chemical class as a source for drug discovery and development. scienceopen.com

Q & A

Q. How can researchers optimize the synthesis of 3,4,6-trimethylbenzofuran to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., 1,4-dioxane) and stoichiometry of reagents (e.g., benzoylisothiocyanate) can enhance cyclization efficiency. Evidence from analogous benzofuran syntheses highlights the importance of controlled temperature (room temperature for 12–24 hours) and post-reaction purification via ice/water precipitation to isolate solid products . Additionally, catalytic systems or inert atmospheres may reduce side reactions.

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying volatile derivatives in mixtures, as demonstrated in the analysis of Acorus calamus rhizome extracts containing structurally similar trimethylbenzofurans . Complementary techniques like high-resolution NMR (e.g., and ) resolve substitution patterns, while X-ray crystallography confirms stereochemistry and bond angles, as shown in studies of sulfinyl-benzofuran analogs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or mass spectrometry) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from isotopic impurities or conformational isomers. Cross-validate spectral data using synthesized reference standards, as done for 6-hydroxy-4,4,7a-trimethylbenzofuran, where borohydride reduction and chromate oxidation confirmed structural assignments . Computational tools (e.g., density functional theory) can simulate NMR shifts or fragmentation patterns to align experimental and theoretical data .

Q. What strategies address stereochemical challenges in synthesizing derivatives of this compound?

- Methodological Answer : Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example, sulfinyl groups in 3-phenylsulfinyl-benzofurans induce chirality, with crystallographic data revealing torsional angles (e.g., O2–S1–C1–C8 = −136.06°) that stabilize specific conformers . Polar solvents or low-temperature crystallization can bias stereoselectivity during cyclization.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model electron density distributions and frontier molecular orbitals. For instance, methyl and trifluoromethyl substituents alter electrophilic aromatic substitution patterns, as seen in comparative studies of benzaldehyde derivatives . These models guide functionalization strategies for regioselective halogenation or cross-coupling.

Q. What experimental designs mitigate thermal instability during benzofuran derivatization?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds. For thermally sensitive analogs (e.g., 2,3,7,8-tetrachlorodibenzofuran), low-pressure distillation (<15 mmHg) and inert gas purging preserve integrity during reactions . Kinetic studies under varying temperatures (e.g., 25–80°C) optimize reaction rates while minimizing degradation.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral benchmarks for this compound analogs?

- Methodological Answer : Cross-reference databases like NIST Standard Reference Data, which provide rigorously validated thermophysical properties . For example, variations in melting points (e.g., 140–144°C for trifluoromethyl analogs) may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) to identify phase transitions .

Research Workflow Integration

Q. How can collaborative frameworks enhance reproducibility in benzofuran research?

- Methodological Answer : Adopt standardized protocols from interdisciplinary courses (e.g., hypothesis-driven experimental design, iterative data analysis) as outlined in biology research curricula . Shared computational platforms (e.g., ACD/Labs Percepta) enable predictive property modeling, though experimental validation remains essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.